Platelet activating factor Platelet activating factor 2-O-acetyl-1-O-hexadecyl-sn-glycero-3-phosphocholine is a 2-acetyl-1-alkyl-sn-glycero-3-phosphocholine betaine which has hexadecyl as the alkyl group. PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis. It has a role as a beta-adrenergic antagonist, an antihypertensive agent, a bronchoconstrictor agent, a hematologic agent and a vasodilator agent.
Platelet Activating Factor is a phosphatidylcholine derivative that modulates inflammation, vascular permeability, allergic responses and the functions of leukocytes and platelets.
A phospholipid derivative formed by PLATELETS; BASOPHILS; NEUTROPHILS; MONOCYTES; and MACROPHAGES. It is a potent platelet aggregating agent and inducer of systemic anaphylactic symptoms, including HYPOTENSION; THROMBOCYTOPENIA; NEUTROPENIA; and BRONCHOCONSTRICTION.
Brand Name: Vulcanchem
CAS No.: 74389-68-7
VCID: VC0004593
InChI: InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
SMILES: CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Molecular Formula: C26H54NO7P
Molecular Weight: 523.7 g/mol

Platelet activating factor

CAS No.: 74389-68-7

Cat. No.: VC0004593

Molecular Formula: C26H54NO7P

Molecular Weight: 523.7 g/mol

* For research use only. Not for human or veterinary use.

Platelet activating factor - 74389-68-7

Specification

CAS No. 74389-68-7
Molecular Formula C26H54NO7P
Molecular Weight 523.7 g/mol
IUPAC Name [(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
Standard InChI Key HVAUUPRFYPCOCA-AREMUKBSSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
SMILES CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Canonical SMILES CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Appearance Assay:≥98%A lyophilized powder

Introduction

Historical Discovery and Nomenclature

Initial Identification and Early Research

PAF was first characterized in 1972 by French immunologist Jacques Benveniste, who observed its release from basophils during immunoglobulin E (IgE)-mediated allergic reactions . Early experiments demonstrated that PAF could activate platelets at concentrations as low as 10<sup>−11</sup> M, earning it the name "platelet-activating factor." Benveniste’s seminal work revealed that ionophore A23187-stimulated macrophages produced PAF, linking it to broader immune functions beyond hemostasis .

Chemical Structure and Physicochemical Properties

Molecular Architecture

PAF’s structure (chemical formula: C26H54NO7PC_{26}H_{54}NO_7P) features three critical regions:

  • sn-1 Position: A 16-carbon alkyl chain (hexadecyl) linked via an ether bond, enhancing membrane stability.

  • sn-2 Position: An acetyl group (CH<sub>3</sub>COO−) that increases solubility, enabling extracellular signaling.

  • sn-3 Position: A phosphocholine head group facilitating receptor interactions .

Table 1: Synonyms and Chemical Identifiers for PAF

IdentifierValueSource
IUPAC Name[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphatePubChem
CAS Registry Number74389-68-7PubChem
Molecular Weight523.7 g/molPubChem
ChEBI ID44811PubChem

Structure-Activity Relationships

Modifications to PAF’s structure abolish its bioactivity:

  • Removal of the sn-1 alkyl chain eliminates platelet aggregation .

  • Replacing the sn-2 acetyl with longer acyl groups (e.g., palmitoyl) reduces solubility and receptor binding .

  • Dephosphorylation of the phosphocholine head renders PAF inert .

Biosynthesis and Metabolic Regulation

Remodeling Pathway (Predominant in Inflammation)

  • Phospholipase A<sub>2</sub> (PLA<sub>2</sub>) Activation: Cleaves membrane phosphatidylcholine (PC) to lyso-PC by removing the sn-2 fatty acid .

  • Acetylation: Lyso-PC acetyltransferase (LPCAT) adds an acetyl group to lyso-PC, forming PAF .

De Novo Pathway (Constitutive Synthesis)

  • Alkylacetylglycerol (AAG) Formation: 1-O-alkyl-2-acetyl-sn-glycerol is synthesized from alkyl-dihydroxyacetone phosphate.

  • Phosphocholine Transfer: Choline phosphotransferase attaches phosphocholine to AAG .

Regulatory Mechanisms:

  • PAF Acetylhydrolases (PAF-AH): Circulating enzymes hydrolyze the sn-2 acetyl group, converting PAF to lyso-PAF .

  • Oxidative Inactivation: Reactive oxygen species (ROS) degrade PAF’s alkyl chain, limiting its half-life .

Physiological Roles and Signaling Mechanisms

Leukocyte Recruitment and Inflammation

PAF stimulates neutrophil chemotaxis, oxidative burst, and adhesion molecule expression (e.g., CD11b/CD18) . It synergizes with cytokines like TNF-α to amplify inflammatory responses .

Vascular Effects

  • Permeability: PAF increases endothelial gap formation via RhoA/ROCK signaling, causing edema .

  • Hypotension: Nanomolar doses reduce mean arterial pressure by 30–50% through nitric oxide (NO) and prostaglandin release .

Pathophysiological Implications

Sepsis and Endotoxic Shock

Paradoxically, PAF exhibits both detrimental and protective roles:

  • Pro-Inflammatory Effects: LPS challenge increases serum PAF levels 100-fold, correlating with multi-organ failure .

  • Protective Effects: Administering 5 µg PAF post-LPS reduces mortality from 90% to 20% in mice by suppressing TNF-α (↓68%) and elevating IL-10 (↑320%) .

Table 2: PAF Modulation of Cytokines in Endotoxic Shock

CytokineLPS Alone (pg/mL)LPS + PAF (pg/mL)Change (%)
TNF-α1,250 ± 210400 ± 90↓68
IL-1β980 ± 145310 ± 55↓68
IL-10120 ± 30500 ± 110↑317

Atherosclerosis

PAF promotes foam cell formation by upregulating scavenger receptor CD36 on macrophages. Demopoulos identified PAF-like lipids in atherosclerotic plaques that resist acetylhydrolase degradation .

Anaphylaxis

PAF is the primary mediator of cardiovascular collapse in IgE-independent anaphylaxis. PAF receptor knockout mice survive lethal doses of anaphylactic triggers .

Therapeutic Targeting and Clinical Trials

PAF Receptor Antagonists

  • Lexipafant: Reduced pancreatitis severity in Phase II trials but failed Phase III due to off-target effects .

  • Rupatadine: Dual histamine H<sub>1</sub>/PAF antagonist approved for urticaria, showing 40% reduction in wheal size vs. placebo .

Recombinant Acetylhydrolases

Phase I trials of recombinant PAF-AH (rPAF-AH) showed 85% clearance of circulating PAF within 15 minutes, but Phase II sepsis trials were inconclusive .

Emerging Research Directions

PAF in Viral Infections

A 2024 study demonstrated that SARS-CoV-2 spike protein increases endothelial PAF production 3-fold, potentially explaining COVID-19-associated coagulopathy .

Dietary Modulators

Olive oil polyphenols (e.g., oleocanthal) inhibit PAF synthesis by 75% in vitro, suggesting a mechanism for the Mediterranean diet’s cardioprotective effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator